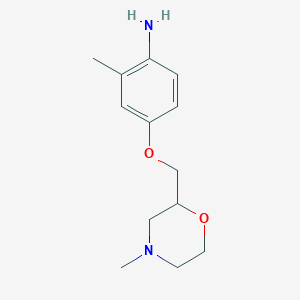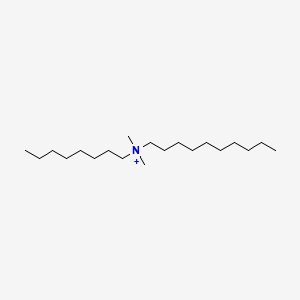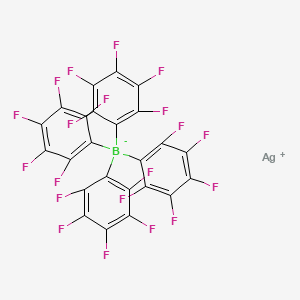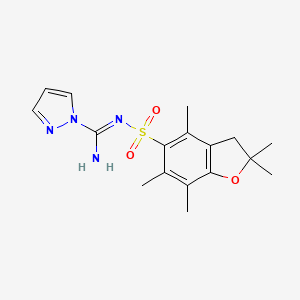
N-Pbf-1H-pyrazole-1-carboxamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Pbf-1H-pyrazole-1-carboxamidine is a heterocyclic compound that belongs to the pyrazole family. It is widely used in various fields of scientific research due to its unique chemical properties. The compound is known for its role in drug synthesis, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs .
Métodos De Preparación
The synthesis of N-Pbf-1H-pyrazole-1-carboxamidine can be achieved through several routes. One common method involves the reaction of aminoguanidine carbonate with 1,1,3,3-tetramethoxypropane, resulting in the formation of the desired compound through a cyclization reaction . Another approach involves the reaction of imidazole with cyanamide . These methods are typically carried out under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-Pbf-1H-pyrazole-1-carboxamidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions include guanidylated derivatives and other substituted pyrazoles .
Aplicaciones Científicas De Investigación
N-Pbf-1H-pyrazole-1-carboxamidine has a wide range of applications in scientific research. In chemistry, it is used in the preparation of guanidylated hollow fiber membranes and the synthesis of bis-guanidinium-cholesterol derivatives . In biology and medicine, the compound is utilized in peptide synthesis and the development of antiviral drugs, such as zanamivir, which is used to treat influenza . Additionally, it is employed in the synthesis of protease inhibitors for dengue and West Nile viruses .
Mecanismo De Acción
The mechanism of action of N-Pbf-1H-pyrazole-1-carboxamidine involves its ability to act as a guanylation agent. The compound interacts with amines to form guanidinium groups, which are essential in various biochemical processes. The molecular targets and pathways involved include the formation of hydrogen bonds and the stabilization of protein structures through guanidinium interactions .
Comparación Con Compuestos Similares
N-Pbf-1H-pyrazole-1-carboxamidine can be compared with other similar compounds such as 1-amidinopyrazole hydrochloride and N-(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine . While these compounds share similar chemical structures, this compound is unique due to its specific applications in drug synthesis and its ability to form stable guanidinium derivatives. This uniqueness makes it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C17H22N4O3S |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
N'-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]pyrazole-1-carboximidamide |
InChI |
InChI=1S/C17H22N4O3S/c1-10-11(2)15(12(3)13-9-17(4,5)24-14(10)13)25(22,23)20-16(18)21-8-6-7-19-21/h6-8H,9H2,1-5H3,(H2,18,20) |
Clave InChI |
BSWDFKZVWOHUNC-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)/N=C(\N)/N3C=CC=N3)C |
SMILES canónico |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N=C(N)N3C=CC=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




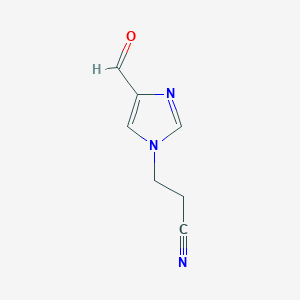
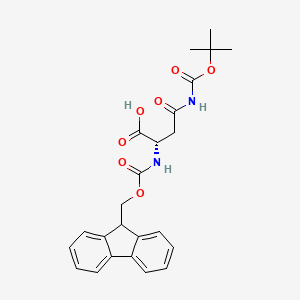
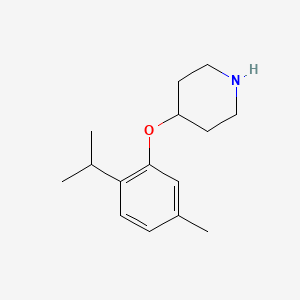

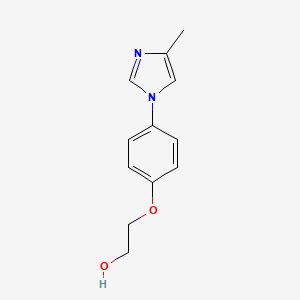
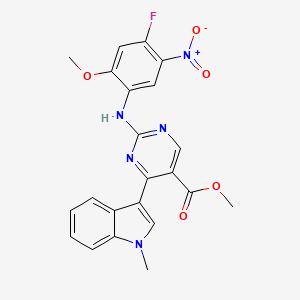
![4-[N'-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one](/img/structure/B12817955.png)
